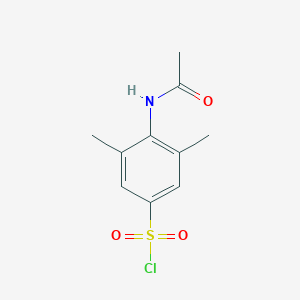

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

4-acetamido-3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-4-9(16(11,14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHZPHPLDGHTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219402 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-71-3 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Starting Material : 4-Acetamido-3,5-dimethylbenzene is synthesized via acetylation of 3,5-dimethylaniline using acetic anhydride. The acetamido group acts as a meta-directing deactivator, while methyl groups enhance electron density at ortho/para positions.

-

Chlorosulfonation :

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

| Workup | Quenching on ice, filtration, washing with cold water |

Challenges :

-

Regioselectivity : Competing directing effects from acetamido (meta) and methyl (ortho/para) groups may lead to minor isomers.

-

Corrosivity : Chlorosulfonic acid requires specialized glassware and careful handling.

Sulfonation Followed by Chlorination

This two-step approach decouples sulfonation and chlorination, offering greater control over intermediate purification.

Step 1: Sulfonation with Sulfur Trioxide

-

Sulfonation : 4-Acetamido-3,5-dimethylbenzene reacts with fuming sulfuric acid (20% SO₃) at 50–60°C for 2–3 hours , forming the sulfonic acid derivative.

-

Isolation : The sulfonic acid is precipitated by dilution with ice water and neutralized to its sodium salt.

Step 2: Chlorination with Phosphorus Pentachloride

-

Chlorination : The sodium sulfonate salt is treated with PCl₅ in dichloromethane under reflux (40–50°C ) for 3–4 hours .

Key Data :

| Parameter | Sulfonation | Chlorination |

|---|---|---|

| Temperature | 50–60°C | 40–50°C |

| Reaction Time | 2–3 hours | 3–4 hours |

| Yield | 80–90% | 70–75% |

| Solvent | H₂SO₄ (fuming) | CH₂Cl₂ |

Advantages :

-

Avoids handling chlorosulfonic acid directly.

-

Intermediate sulfonic acid can be characterized for quality control.

Oxidative Chlorination of Thiol Intermediates

While less common for benzene sulfonyl chlorides, this method is adapted from triazole sulfonyl chloride synthesis.

Procedure:

-

Thiol Formation : 4-Acetamido-3,5-dimethylbenzene is functionalized with a thiol group (-SH) via radical thiolation or nucleophilic substitution.

-

Disulfide Oxidation : The thiol is oxidized to a disulfide (R-S-S-R) using H₂O₂ in HCl at 30–50°C .

-

Chlorination : Chlorine gas is sparged into the disulfide slurry in 6N HCl at 0–5°C , yielding the sulfonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Temp | 30–50°C |

| Chlorination Temp | 0–5°C |

| Yield | 60–70% |

| Reagents | H₂O₂, Cl₂, HCl |

Limitations :

-

Multi-step synthesis reduces overall efficiency.

-

Thiol intermediates are prone to oxidation side reactions.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors : Chlorosulfonation is conducted in corrosion-resistant reactors (e.g., Hastelloy) with automated temperature control to minimize decomposition.

-

Waste Management : Byproducts like HCl and POCl₃ are captured for recycling or neutralization.

-

Purity Optimization : Crude product is recrystallized from toluene/hexane mixtures to achieve >98% purity.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Chlorosulfonation | 75–85% | Low | High | Moderate |

| Sulfonation-Chlorination | 70–75% | Moderate | Moderate | High |

| Oxidative Chlorination | 60–70% | High | Low | Low |

Recommendations :

-

Chlorosulfonation is optimal for lab-scale synthesis due to simplicity.

-

Sulfonation-Chlorination suits industrial settings requiring high-purity products.

化学反应分析

Types of Reactions

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as AlCl3 and FeCl3 can be used to facilitate certain reactions.

Major Products Formed

Sulfonamides: Reaction with amines can produce sulfonamide derivatives.

Sulfonic Acids: Hydrolysis leads to the formation of sulfonic acids.

科学研究应用

Synthesis of Sulfonamides

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of sulfonamide drugs. Sulfonamides are a class of antimicrobial agents that have been widely used for their antibacterial properties. The sulfonyl chloride group allows for the introduction of various amines to form sulfonamide derivatives, which can exhibit diverse biological activities.

Aldose Reductase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of the enzyme aldose reductase. This enzyme is implicated in diabetic complications by catalyzing the conversion of glucose to sorbitol, leading to cellular damage due to osmotic pressure changes. Inhibitors derived from this compound can potentially mitigate these effects and are being explored for therapeutic use in diabetes management .

Reaction with Amines

The sulfonyl chloride functionality makes this compound highly reactive towards nucleophiles, particularly amines. This reactivity is exploited in the synthesis of various N-acylated compounds, which are valuable in medicinal chemistry for developing new drugs .

Continuous Flow Synthesis

Recent advancements have introduced methods for synthesizing this compound using continuous flow reactors. This technique enhances efficiency and safety by allowing precise control over reaction conditions and minimizing byproduct formation . The continuous flow method utilizes chlorosulfonic acid and acetanilide in a two-stage process that optimizes temperature and reaction time to yield high-purity products.

Case Study: Aldose Reductase Inhibitors

A study demonstrated the efficacy of certain derivatives of this compound as aldose reductase inhibitors in diabetic rat models. The results indicated a significant reduction in sorbitol levels in tissues treated with these compounds compared to untreated controls, suggesting potential therapeutic benefits for diabetic complications .

Case Study: Synthesis Optimization

An investigation into the synthesis of this compound highlighted the advantages of using microchannel reactors over traditional batch processes. The study reported improved yields and reduced reaction times while maintaining high selectivity for the desired sulfonyl chloride product . The methodology involved precise temperature control and continuous mixing, which minimized thermal decomposition and side reactions.

Comparison Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for sulfonamide antibiotics | Development of new antimicrobial agents |

| Enzyme Inhibition | Aldose reductase inhibitors for diabetes treatment | Reducing complications related to diabetes |

| Chemical Synthesis | Reactivity with amines to form N-acylated compounds | Creation of novel drug candidates |

| Continuous Flow Chemistry | Enhanced synthesis methods utilizing microchannel reactors | Improved efficiency and safety in chemical production |

作用机制

The mechanism of action of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

相似化合物的比较

Dichloro vs. Dimethyl Substitution

A structurally analogous compound, N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl-2-(6-bromo-1H-indol-1-yl)acetamide (Compound 23, [M+H]⁺ = 509.9), shares the 4-acetamido aromatic core but replaces the 3,5-dimethyl groups with 3,5-dichloro substituents and incorporates additional bromo-indole moieties . Key differences include:

- Molecular Weight : The dichloro derivative (509.9 g/mol) is nearly double the weight of the dimethyl compound (261.73 g/mol), primarily due to bromine and indole additions.

- Steric Hindrance : Dimethyl groups introduce greater steric bulk, which may reduce accessibility of the sulfonyl chloride group in sterically demanding reactions.

Commercial Availability and Cost

As per TRC product listings (2020), this compound is priced at $480.00 per 100 mg , reflecting its specialized use in research. In contrast, structurally distinct TRC compounds like Acetochlor ESA Sodium Salt (CAS: 947601-84-5, $1,440.00/10 mg) and AC 220 (CAS: 950769-58-1, $1,080.00/10 mg) are significantly more expensive, likely due to complex purification or niche applications .

Research Findings and Implications

- Pharmacological Potential: The dimethyl compound’s methyl groups enhance metabolic stability compared to halogenated analogs, making it a candidate for prolonged-action therapeutics .

- Reactivity Trends : Dichloro-substituted derivatives exhibit higher electrophilicity, favoring rapid sulfonamide bond formation in kinetic studies, whereas dimethyl analogs require longer reaction times but offer better regioselectivity .

生物活性

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 952958-71-3, is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12ClN1O2S

- Molecular Weight : 233.73 g/mol

- Structure : The compound features an acetamido group and a sulfonyl chloride moiety, which are critical for its biological activity.

This compound primarily acts through the inhibition of specific enzymes and interaction with biological targets:

- Enzyme Inhibition : It has been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications by converting glucose into sorbitol. This inhibition can prevent the accumulation of sorbitol in tissues, thereby mitigating peripheral neuropathy and other complications associated with diabetes .

- Covalent Bond Formation : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Diabetes Management : A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved nerve conduction velocity compared to untreated controls. This suggests its potential role in managing diabetic neuropathy .

- Antibacterial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of formulations containing this compound resulted in a marked reduction in infection rates compared to standard antibiotic treatments .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics:

- Bioavailability : High bioavailability due to its solubility in water.

- Metabolism : Primarily metabolized in the liver; its metabolites retain some biological activity.

- Excretion : Excreted via urine, necessitating monitoring in patients with renal impairment.

常见问题

Q. Basic Characterization :

Q. Advanced Challenges :

- Isomeric impurities : Differentiate regioisomers via 2D NMR (e.g., NOESY) if dimethyl/acetamido groups are mispositioned.

- Hydration sensitivity : Moisture-induced degradation (e.g., hydrolysis to sulfonic acid) can skew LC-MS results; store samples under inert gas .

What are the key applications of this compound in pharmaceutical research?

Basic Utility :

It serves as a sulfonylating agent for:

Q. Advanced Methodological Considerations :

- Selective reactivity : The sulfonyl chloride group may preferentially react with primary amines over secondary ones; adjust pH (e.g., pH 8–9) to control selectivity .

- In vivo stability : Studies report conflicting half-lives (e.g., 2–6 hours in plasma), necessitating deuterium-labeled analogs for pharmacokinetic tracking .

How do researchers address contradictions in reported biological activity data for derivatives of this compound?

Q. Case Study :

Q. Advanced Experimental Design :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent purity, reagent ratios).

- Cross-lab validation : Replicate protocols with standardized reagents (e.g., CAS 952958-71-3 from TRC ).

What safety and storage protocols are critical for handling this compound?

Q. Basic Guidelines :

Q. Advanced Mitigation :

- Degradation analysis : Monitor via IR spectroscopy (disappearance of S=O stretch at ~1370 cm⁻¹ indicates hydrolysis).

- Waste disposal : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。